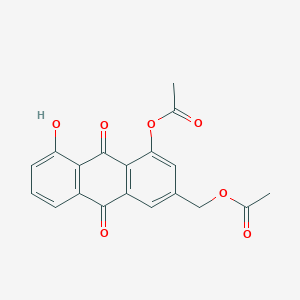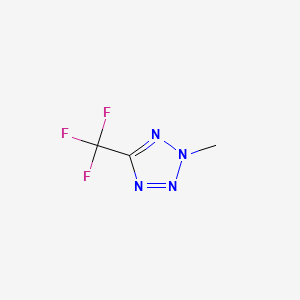
Zn(II) meso-Tetraphenylporphine (chlorin free)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc meso-tetraphenylporphine is an organometallic compound with the chemical formula C44H28N4Zn. It is a derivative of porphyrin, a class of compounds known for their extensive conjugated π-electron systems. This compound is characterized by its deep purple color and high stability, making it a valuable material in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Zinc meso-tetraphenylporphine can be synthesized through the reaction of tetraphenylporphyrin with zinc salts, such as zinc acetate or zinc chloride. The reaction typically occurs in a solvent like dichloromethane or chloroform at room temperature. The process involves the coordination of the zinc ion to the nitrogen atoms of the porphyrin ring, forming the stable zinc-porphyrin complex .
Industrial Production Methods: Industrial production of zinc meso-tetraphenylporphine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and purification systems. The final product is usually obtained through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Zinc meso-tetraphenylporphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc porphyrin oxides.
Reduction: It can be reduced to form zinc porphyrin hydrides.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed.
Major Products: The major products formed from these reactions include various substituted zinc porphyrins, zinc porphyrin oxides, and zinc porphyrin hydrides .
Scientific Research Applications
Zinc meso-tetraphenylporphine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of zinc meso-tetraphenylporphine involves its ability to interact with light and generate reactive oxygen species. Upon light absorption, the compound undergoes electronic excitation, leading to the formation of singlet oxygen and other reactive species. These reactive species can then interact with biological molecules, leading to various effects such as cell death in photodynamic therapy .
Comparison with Similar Compounds
Zinc tetraphenylporphyrin: Similar in structure but differs in the substituents on the porphyrin ring.
Iron meso-tetraphenylporphine: Contains iron instead of zinc, leading to different reactivity and applications.
Copper meso-tetraphenylporphine: Contains copper, which affects its electronic properties and catalytic activity.
Uniqueness: Zinc meso-tetraphenylporphine is unique due to its high stability, strong absorption in the visible region, and ability to generate reactive oxygen species upon light irradiation. These properties make it particularly valuable in applications such as photodynamic therapy and solar energy conversion .
Properties
Molecular Formula |
C44H38N4Zn |
|---|---|
Molecular Weight |
688.2 g/mol |
IUPAC Name |
zinc;5,10,15,20-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide |
InChI |
InChI=1S/C44H38N4.Zn/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28,33,35,38,40-45,48H;/q-2;+2 |
InChI Key |
RJONYVNTTSGIRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C3C=CC(N3)C(C4=CC=C([N-]4)C(C5C=CC(N5)C(C6=CC=C2[N-]6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9.[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-fluoro-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]pyrimidine-2,4-dione](/img/structure/B13407020.png)
![4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzamide](/img/structure/B13407034.png)

![2-Hydroxy-3-[(trimethylsilyl)oxy]propyl hexadecanoate](/img/structure/B13407036.png)



![3-(2-amino-2-oxoethoxy)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13407053.png)




![tert-butyl N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-N-methylcarbamate](/img/structure/B13407077.png)
![Methy (3S,8S,9S)-3-(1,1-Dimethylethyl)-8-hydroxy-13,13-dimethyl-4,11-dioxo-9-(phenylmethyl)-6-[[4-(2-pyridinyl)phenyl]methyl]-12-oxa-2,5,6,10-tetraazatetradecanoic Acid Ester](/img/structure/B13407089.png)
